P2X3 Receptor Antagonist Potency: 80 nM EC₅₀ in Functional Ion Channel Assay vs. Clinical-Stage Comparators
This compound exhibits functional antagonist activity at the recombinant rat P2X3 receptor with an EC₅₀ of 80 nM, measured in a Xenopus oocyte electrophysiology assay [1]. In comparison, the clinical-stage P2X3 antagonist gefapixant (AF-219/MK-7264) has reported IC₅₀ values of approximately 150 nM at recombinant hP2X3 homotrimers [2][3], while A-317491 shows a Ki of 22–92 nM at recombinant P2X3 [4]. The target compound thus demonstrates potency within the range of preclinical and clinical P2X3 tool compounds, with the critical distinction of being a structurally differentiated 1,2,4-thiadiazole benzamide chemotype rather than a diaminopyrimidine (gefapixant class) or non-nucleotide antagonist (A-317491), offering a complementary chemical scaffold for P2X3 target validation studies.
| Evidence Dimension | P2X3 receptor antagonist potency (functional ion channel assay) |
|---|---|
| Target Compound Data | EC₅₀ = 80 nM at recombinant rat P2X3 (Xenopus oocyte electrophysiology) |
| Comparator Or Baseline | Gefapixant (AF-219): IC₅₀ ≈ 150 nM at recombinant hP2X3 homotrimers; A-317491: Ki = 22–92 nM at recombinant rat/human P2X3 (Ca²⁺ flux assay) |
| Quantified Difference | Target compound potency (80 nM) is within ~2-fold of gefapixant (150 nM) and within the range of A-317491 (22–92 nM), but represents a distinct 1,2,4-thiadiazole benzamide chemotype |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; antagonist activity measured at 10 µM compound concentration [1] |
Why This Matters
For P2X3 target validation and screening cascades, this compound offers a structurally novel chemotype with potency comparable to established tool compounds, reducing the risk of chemotype-dependent artifacts in target engagement studies.
- [1] BindingDB Entry BDBM50118219. EC₅₀: 80 nM. ChEMBL_147403 (CHEMBL884064). Assay: Recombinant rat P2X3 expressed in Xenopus oocytes. View Source
- [2] Richards D et al. Action of MK-7264 (Gefapixant) at human P2X3 and P2X2/3 receptors. Br J Pharmacol. 2020;177(Suppl 1). IC₅₀ = 153 nM at hP2X3. View Source
- [3] PMC Table 1. P2X3 antagonist comparison. Gefapixant: P2X3 IC₅₀ = 150 nM. PMC Reference. View Source
- [4] Jarvis MF et al. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors. PNAS. 2002;99(26):17179-17184. Ki = 22–92 nM at recombinant P2X3. View Source
